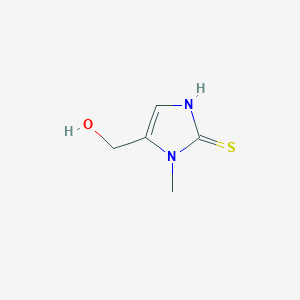

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYFRGKYSBWAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384247 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143122-18-3 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic workflow and underlying reaction mechanism.

Introduction

This compound, also known as 5-(hydroxymethyl)-1-methylimidazole-2-thiol, is a substituted imidazole derivative featuring both a thiol and a primary alcohol functional group. This unique combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The imidazole core is a common motif in many biologically active compounds, and the thiol and alcohol moieties provide convenient handles for further chemical modifications.

Core Synthesis Protocol

The primary and most well-documented method for the synthesis of this compound involves a one-pot reaction between dihydroxyacetone, methylamine hydrochloride, and potassium thiocyanate.

Experimental Procedure

A mixture of potassium thiocyanate (0.7 mol, 69 g), methylamine hydrochloride (0.6 mol, 41.3 g), and dihydroxyacetone (0.46 mol, 42.6 g) is prepared in a solution of acetic acid (54 ml) and 1-butanol (340 ml). The reaction mixture is stirred at room temperature for 60 hours. Following the reaction period, water (70 ml) is added to the mixture, which induces the precipitation of the product. The resulting solid is collected by filtration and washed sequentially with water (200 ml) and then ether (200 ml). The purified product is then dried at 50-60°C to yield the final compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C5H8N2OS | [2][3] |

| Molecular Weight | 144.19 g/mol | [2][3] |

| Yield | 58% | [1] |

| Melting Point | 202-207 °C | [1] |

| Purity | NLT 98% | [2][3] |

Characterization Data

-

Infrared (IR) Spectroscopy (KBr): ν 3180 cm⁻¹ (O-H), 2570 cm⁻¹ (S-H), 1620 cm⁻¹ (C=C), 1450 cm⁻¹, 1375 cm⁻¹ (CH₃).[1]

-

¹H NMR, ¹³C NMR, and Mass Spectrometry: While commercial suppliers indicate the availability of this data, it was not publicly accessible in the searched literature.[2][3]

Synthesis Pathway and Mechanism

The synthesis of the imidazole ring from the specified starting materials is a robust and well-established transformation in heterocyclic chemistry.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Plausible Reaction Mechanism

The formation of the 1-methyl-2-mercapto-5-hydroxymethylimidazole ring proceeds through a series of well-understood chemical transformations. The proposed mechanism involves the initial formation of an iminium intermediate from the reaction of dihydroxyacetone and methylamine. This intermediate then tautomerizes to an α-aminoaldehyde. The α-aminoaldehyde subsequently reacts with the thiocyanate ion to form a thiourea intermediate. Finally, an intramolecular cyclization followed by dehydration yields the stable aromatic imidazole ring.

Caption: The proposed reaction mechanism for the formation of the target imidazole derivative.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound. The described method is straightforward and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis. The provided workflow and mechanistic insights should prove valuable for researchers and professionals in the field of drug discovery and organic synthesis. Further work to fully characterize the product with modern spectroscopic techniques such as NMR and mass spectrometry would be a valuable addition to the existing data.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. Due to the limited availability of experimental data for this specific molecule, this document combines available information with established experimental protocols and data from structurally related compounds to serve as a valuable resource for researchers in drug discovery and development. The information herein is intended to support efforts in formulation, synthesis, and preliminary assessment of this compound's potential biological activities.

Core Physicochemical Data

While experimental data for this compound is not extensively available in public literature, its basic properties have been identified. The following table summarizes the available data. It is crucial to note that predicted values are derived from computational models and should be verified through laboratory analysis.

| Property | Value | Source |

| IUPAC Name | This compound | Synblock |

| Synonyms | (1-Methyl-2-sulfanyl-1H-imidazol-5-yl)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole | Synblock |

| CAS Number | 143122-18-3 | Synblock |

| Molecular Formula | C5H8N2OS | Synblock |

| Molecular Weight | 144.19 g/mol | Synblock |

| Predicted pKa | 11.92 ± 0.70 | ChemicalBook |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| LogP | Not available |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate physicochemical data. The following sections outline standard methodologies that can be employed to determine the key properties of this compound, based on established practices for similar imidazole and mercapto-compounds.

Melting Point Determination (Capillary Method)

A precise melting point is a crucial indicator of a compound's purity.

-

Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A narrow range typically indicates high purity.

Aqueous Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

-

System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of methimazole (2-mercapto-1-methylimidazole) and other substituted imidazoles. A potential workflow is outlined below.

Plausible synthetic workflow for the target compound.

General Synthetic Protocol (Hypothetical)

This protocol is based on the known synthesis of methimazole.

-

Formation of the Amino Ketone Intermediate: A suitable three-carbon starting material with a central carbonyl group and terminal hydroxyl groups (e.g., dihydroxyacetone) is reacted with methylamine to form the corresponding methylamino derivative.

-

Thiocyanation and Cyclization: The intermediate is then treated with a thiocyanate salt, such as potassium thiocyanate, in the presence of an acid catalyst. This step facilitates the addition of the thiocyanate group and subsequent intramolecular cyclization to form the 2-mercapto-1-methylimidazole ring with a hydroxymethyl group at the 5-position.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent. The product is then purified by techniques such as recrystallization or column chromatography.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the N-methyl group, a singlet for the hydroxymethyl protons, a signal for the imidazole ring proton, and a broad singlet for the thiol proton.

-

¹³C NMR: To confirm the carbon skeleton of the molecule. Expected signals would correspond to the N-methyl carbon, the hydroxymethyl carbon, the imidazole ring carbons, and the thione carbon.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch (if in thione-thiol tautomeric equilibrium), C=C and C=N stretching of the imidazole ring, and the C=S stretch of the thione group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular ion peak corresponding to the exact mass of C5H8N2OS should be observed.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the activities of structurally related mercaptoimidazole and benzimidazole derivatives can provide insights into its potential therapeutic applications.

Mercaptoimidazole derivatives, most notably methimazole, are known for their antithyroid activity. They inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).

Additionally, various mercaptobenzimidazole derivatives have been reported to exhibit a broad range of biological activities, including:

-

Antimicrobial and antifungal activity

-

Tyrosinase inhibitory activity

-

Analgesic and anti-inflammatory effects

-

Butyrylcholinesterase inhibition

Given its structure, this compound could potentially exhibit similar activities. The mercapto group is crucial for the activity of many of these compounds, often acting as a chelator for metal ions in enzyme active sites.

Below is a diagram illustrating the hypothetical inhibitory action of a mercaptoimidazole compound on thyroid hormone synthesis, a likely mechanism of action for compounds of this class.

Hypothetical TPO inhibition by the target compound.

Conclusion

This technical guide consolidates the currently available information on this compound and provides a framework of standard experimental protocols for the determination of its key physicochemical properties. While experimental data remains limited, the information presented serves as a valuable starting point for researchers. It is strongly recommended that the predicted values be validated through rigorous laboratory experimentation to build a comprehensive and accurate profile of this compound for any drug development program. The structural similarity to known bioactive molecules suggests that this compound may be a promising candidate for further investigation.

Technical Guide: Structural Analysis and Characterization of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a known metabolite of the antithyroid drug methimazole. Due to the limited availability of public domain experimental data for this specific metabolite, this document synthesizes known information regarding its parent compound, methimazole, and related chemical structures to propose methodologies for its synthesis, purification, and characterization. This guide is intended to serve as a foundational resource for researchers undertaking studies on the metabolism and biological activity of methimazole and its derivatives.

Introduction

This compound is a metabolite of methimazole (Tapazole®), a thionamide drug widely used in the management of hyperthyroidism.[1] Methimazole exerts its therapeutic effect by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[2] The metabolic fate of methimazole is of significant interest as its metabolites may contribute to both its therapeutic efficacy and potential side effects. Understanding the structure and properties of its metabolites, such as this compound, is crucial for a complete understanding of the drug's pharmacology.

This guide outlines the known physicochemical properties of this compound and provides proposed experimental protocols for its structural elucidation using modern analytical techniques.

Physicochemical Properties and Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic properties are known, detailed spectroscopic and crystallographic data are not widely available in the public domain. Commercial suppliers may provide such data upon request.[3]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole; 2-Mercapto-1-methylimidazole-5-methanol | [3] |

| CAS Number | 143122-18-3 | [3] |

| Molecular Formula | C₅H₈N₂OS | [3] |

| Molecular Weight | 144.19 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 223-226 °C | [4] |

| Boiling Point | 258.9 ± 32.0 °C (Predicted) | [4] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 11.92 ± 0.70 (Predicted) | [4] |

Biological Context: Methimazole Metabolism

Methimazole undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[2] While the complete metabolic pathway is complex and not fully elucidated, it is known to involve oxidation reactions. The formation of this compound likely results from the hydroxylation of the C5-methyl group of a methimazole precursor or a related intermediate.

Below is a diagram illustrating a plausible metabolic pathway for methimazole, highlighting the likely point of formation for the target compound.

Proposed Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and characterization of this compound. These protocols are based on established chemical principles and methodologies for similar compounds.

Synthesis

A plausible synthetic route to this compound could involve the functionalization of a pre-formed imidazole ring. One potential approach is the reduction of a corresponding carboxylic acid or ester derivative.

Protocol: Reduction of a 5-Carboalkoxy-2-mercapto-1-methylimidazole

-

Starting Material: 5-Carboethoxy-2-mercapto-1-methylimidazole.

-

Reaction:

-

Dissolve the starting material in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent, to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of water, followed by a solution of sodium hydroxide and then more water.

-

Filter the resulting mixture to remove inorganic salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Structural Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals:

-

A singlet for the N-methyl protons (N-CH₃).

-

A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).

-

A singlet for the proton on the imidazole ring (C4-H).

-

A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.

-

A broad singlet for the thiol proton (-SH).

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

A signal for the N-methyl carbon (N-CH₃).

-

A signal for the methylene carbon of the hydroxymethyl group (-CH₂OH).

-

Signals for the carbons of the imidazole ring (C2, C4, and C5).

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement. This will confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) Protocol:

-

Analysis: Perform MS/MS analysis on the protonated molecule [M+H]⁺ to induce fragmentation.

-

Expected Fragmentation: Common fragmentation pathways for imidazole derivatives may include loss of water from the hydroxymethyl group, loss of the hydroxymethyl group itself, and cleavage of the imidazole ring.

HPLC is a standard technique for assessing the purity of a compound and can be used for its quantification in biological matrices.

Reversed-Phase HPLC Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a suitable pH.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (likely around 220-260 nm for the imidazole chromophore).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Conclusion

References

The Diverse Biological Activities of 2-Mercapto-1-methyl-1H-imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-mercapto-1-methyl-1H-imidazole, a scaffold based on the well-known antithyroid drug methimazole, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Beyond the established role in thyroid hormone synthesis inhibition, structural modifications to this imidazole core have unlocked a diverse range of pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the multifaceted biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and underlying mechanisms.

Antithyroid Activity

The parent compound, 2-mercapto-1-methyl-1H-imidazole (methimazole or thiamazole), is a cornerstone in the management of hyperthyroidism.[1][2] Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[2][3] Methimazole effectively curtails the production of these hormones, thereby ameliorating the hyperthyroid state.[2][3]

The selenium analog of methimazole has also been synthesized and shown to be a potent inhibitor of lactoperoxidase (LPO), an enzyme structurally and functionally related to TPO.[4] This suggests that modifications involving the sulfur atom can significantly impact the inhibitory activity.

Antimicrobial and Antifungal Activities

Several studies have highlighted the potential of 2-mercapto-1-methyl-1H-imidazole derivatives as effective antimicrobial and antifungal agents. The imidazole nucleus is a common feature in many established antifungal drugs. The biological activity of these compounds often stems from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

A variety of novel imidazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial potency.

Quantitative Data: Antimicrobial and Antifungal Activity

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Benzimidazole-1,2,4-triazole derivatives | Candida albicans | 0.97 - >125 | |

| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 - 62.5 | |

| Benzimidazole-1,2,4-triazole derivatives | Candida krusei | 1.95 - 125 | |

| Benzimidazole-1,2,4-triazole derivatives | Candida parapsilosis | 0.97 - 62.5 | |

| 2-Mercaptobenzothiazole derivatives | Staphylococcus aureus | 3.12 - >50 | [5] |

| 2-Mercaptobenzothiazole derivatives | Escherichia coli | 25 - >50 | [5] |

Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents, and derivatives of 2-mercapto-1-methyl-1H-imidazole are being explored for their potential in oncology. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

The cytotoxic activity of these derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

Quantitative Data: Anticancer Activity

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiadiazole-imidazole derivatives | ALK5 Kinase | 0.008 - 0.043 | |

| Purine derivatives | MDA-MB-231 (Breast) | 1.22 - 2.29 | |

| 2-Phenyl benzimidazole derivatives | MCF-7 (Breast) | 3.37 - 6.30 | |

| Naphtho[1,2-d]imidazole derivatives | HL-60 (Leukemia) | 8.71 - 29.92 | [6] |

| Naphtho[1,2-d]imidazole derivatives | HCT-116 (Colon) | 21.12 - 62.11 | [6] |

Enzyme Inhibition

Beyond thyroid peroxidase, derivatives of 2-mercapto-1-methyl-1H-imidazole have shown inhibitory activity against other enzymes, such as tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and browning. The mercapto group in these derivatives is thought to play a crucial role in enzyme inhibition by chelating the copper ions in the active site of tyrosinase.

Quantitative Data: Tyrosinase Inhibition

| Derivative | IC50 (µM) | Reference |

| 2-Mercaptobenzimidazole (2-MBI) analog 4 | 0.06 ± 0.01 | [1] |

| 2-Mercaptobenzimidazole (2-MBI) analog 6 | 0.10 ± 0.01 | [1] |

| 2-Mercaptobenzimidazole (2-MBI) analog 7 | 0.14 ± 0.01 | [1] |

| 2-Mercaptobenzimidazole (2-MBI) analog 8 | 0.19 ± 0.02 | [1] |

| 2-Mercaptobenzimidazole (2-MBI) analog 10 | 0.11 ± 0.01 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-mercapto-1-methyl-1H-imidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

1. Preparation of Bacterial Inoculum:

- Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

- Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

- Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

- Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

- The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic effects of compounds.

1. Cell Seeding:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

- Include untreated cells as a control.

3. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

- Cell viability is expressed as a percentage of the untreated control.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay determines the ability of a compound to inhibit the activity of the enzyme tyrosinase.

1. Reaction Mixture Preparation:

- In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.

- Include a positive control (e.g., kojic acid) and a negative control (without inhibitor).

2. Substrate Addition and Incubation:

- Initiate the enzymatic reaction by adding the substrate, L-DOPA.

- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.

3. Absorbance Measurement:

- Measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at 475-492 nm.

- The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Step-by-step workflow of the MTT assay for determining cell viability and cytotoxicity.

Logical Relationship: Mechanism of Tyrosinase Inhibition

Caption: Proposed mechanism of tyrosinase inhibition by 2-mercapto-imidazole derivatives.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. researchgate.net [researchgate.net]

Technical Guide: (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3)

Disclaimer: This document provides a summary of publicly available information regarding the chemical properties and safety of CAS number 143122-18-3. Despite a comprehensive search of scientific literature and chemical databases, no in-depth experimental studies detailing specific biological activities, mechanisms of action, or toxicological protocols for this compound were found. Therefore, the information presented here is primarily derived from safety data sheets and chemical supplier information. The core requirements for detailed experimental protocols, extensive quantitative data, and visualizations of biological pathways could not be fulfilled due to the lack of published research.

Chemical and Physical Properties

(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol is a heterocyclic organic compound containing an imidazole ring. The imidazole moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. However, the specific properties and activities of this particular compound are not well-documented in peer-reviewed literature.

Table 1: Physical and Chemical Properties of CAS 143122-18-3

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂OS | Chemical Supplier Databases |

| Molecular Weight | 144.19 g/mol | Chemical Supplier Databases |

| Appearance | Solid | Safety Data Sheet |

| Melting Point | 223-226 °C | Safety Data Sheet |

| Boiling Point | 258.9 °C at 760 mmHg | Safety Data Sheet |

| Synonyms | 5-(Hydroxymethyl)-2-mercapto-1-methyl-1H-imidazole, (1-Methyl-2-sulfanyl-1H-imidazol-5-yl)methanol | Chemical Supplier Databases |

Safety and Hazard Information

The primary source of safety information for this compound is its Safety Data Sheet (SDS). The following is a summary of the key hazard classifications and precautionary measures.

Table 2: GHS Hazard Classification for CAS 143122-18-3

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements

Safe handling of this compound in a research setting is crucial. The following precautionary statements are recommended:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

First Aid Measures

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Biological Activity and Experimental Data

A comprehensive search of scientific databases revealed no specific studies on the biological activity, mechanism of action, or detailed toxicology of this compound. While some chemical suppliers mention "potential antimicrobial activity," no experimental data such as Minimum Inhibitory Concentration (MIC) values or specific microbial strains tested were found to substantiate this claim.

The general class of imidazole-containing compounds is known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The mercapto group can also impart biological effects. However, without specific experimental data for CAS 143122-18-3, any discussion of its biological role would be speculative.

Experimental Protocols and Visualizations

Due to the absence of published research detailing experimental work with this compound, it is not possible to provide the requested detailed methodologies for key experiments or to create diagrams of signaling pathways or experimental workflows. The creation of such content would require access to primary research data that is not currently in the public domain.

Conclusion

This compound (CAS 143122-18-3) is a commercially available chemical intermediate. Its basic physical and chemical properties, along with key safety and handling information, are available through Safety Data Sheets. However, there is a notable lack of in-depth scientific research on this compound. For researchers, scientists, and drug development professionals, this represents an unexplored area. Any investigation into the biological effects of this compound would be novel and would require foundational studies to determine its activity profile and mechanism of action. Standard protocols for assessing antimicrobial activity, cytotoxicity, and other biological effects would need to be applied to generate the data that is currently unavailable.

The Solubility Profile of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the solubility of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS 143122-18-3). Due to the limited availability of direct solubility data for this specific compound in publicly accessible literature, this document leverages data from the structurally analogous and well-researched compound, methimazole (1-methyl-1H-imidazole-2-thiol). The structural similarity between these molecules suggests that their solubility profiles will be comparable. However, experimental verification for the target compound is strongly recommended.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various solvents is a critical prerequisite for its formulation, delivery, and in vitro/in vivo testing. This guide provides a comprehensive overview of the expected solubility characteristics of this compound, detailed experimental protocols for its determination, and relevant biological pathway information.

Predicted Solubility Profile

Based on the solubility data of the related compound, methimazole, the solubility of this compound is anticipated to be highest in polar protic and aprotic solvents. The presence of both a hydroxyl and a thiol group, capable of hydrogen bonding, along with the polar imidazole ring, governs its solubility behavior.

Table 1: Quantitative Solubility Data for Methimazole (CAS 60-56-0)

| Solvent | Type | Solubility | Reference(s) |

| Water | Polar Protic | 200 mg/mL | [1] |

| Ethanol | Polar Protic | 200 mg/mL | [1] |

| Methanol | Polar Protic | High Solubility | [2] |

| Chloroform | Nonpolar | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | [3] |

| Ether | Nonpolar | Slightly Soluble | [1] |

| Benzene | Nonpolar | Slightly Soluble | [1] |

| Ethyl Acetate | Polar Aprotic | Low Solubility | [2] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a specific solvent.[4] This protocol ensures the formation of a saturated solution, from which the solubility can be accurately quantified.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[3]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.

-

Carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method:

-

UV-Vis Spectroscopy: If the compound has a chromophore, create a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax).[5][6]

-

HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify the compound. Prepare a calibration curve by injecting known concentrations.

-

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

-

Biological Context: Inhibition of Thyroid Peroxidase

While the specific biological targets of this compound are not extensively documented, its structural analog, methimazole, is a well-known inhibitor of thyroid peroxidase (TPO).[7][8][9] TPO is a key enzyme in the synthesis of thyroid hormones.[10] The proposed mechanism of action involves the drug acting as a substrate for TPO, thereby diverting its oxidative capacity and preventing the iodination of tyrosine residues on thyroglobulin.[11]

Caption: Proposed inhibitory pathway of this compound on thyroid hormone synthesis, based on the known mechanism of methimazole.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

- 1. Methimazole - LKT Labs [lktlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 9. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 11. sga.profnit.org.br [sga.profnit.org.br]

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol, a derivative of the imidazole class of compounds, is a molecule of interest in pharmaceutical research. While direct studies on its mechanism of action are not extensively available in current literature, its structural similarity to the well-characterized antithyroid drug methimazole suggests a potential role as an inhibitor of thyroid hormone synthesis. This technical guide consolidates the available information on related compounds, proposes a putative mechanism of action for this compound, and outlines potential experimental protocols to elucidate its biological activity.

Introduction

This compound (CAS No. 143122-18-3) is a heterocyclic compound featuring a substituted imidazole ring.[1] Its chemical structure, particularly the 2-mercapto-1-methyl-imidazole core, is shared with methimazole (also known as thiamazole), a clinically significant drug used in the management of hyperthyroidism.[2][3] Methimazole functions by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3][4] Given this structural relationship, it is hypothesized that this compound may exert a similar inhibitory effect on thyroid hormone production. This document explores this proposed mechanism and provides a framework for its investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 143122-18-3 | [1] |

| Molecular Formula | C5H8N2OS | [1] |

| Molecular Weight | 144.19 g/mol | [1] |

| Synonyms | (1-Methyl-2-sulfanyl-1H-imidazol-5-YL)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole | [1] |

| Purity | Typically available at ≥98% | [1] |

| Appearance | White powder | [5] |

| Melting Point | 223-226°C | [5] |

Proposed Mechanism of Action: Inhibition of Thyroid Peroxidase

The primary proposed mechanism of action for this compound is the inhibition of thyroid peroxidase (TPO). TPO is a membrane-bound heme-containing glycoprotein located on the apical membrane of thyroid follicular cells. It catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein, as well as the coupling of these iodotyrosine residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[3]

The proposed inhibitory action is visualized in the signaling pathway diagram below.

Caption: Proposed inhibition of thyroid hormone synthesis by this compound.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Thyroid Peroxidase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on TPO activity.

Objective: To determine the IC50 value of this compound for thyroid peroxidase.

Materials:

-

Purified thyroid peroxidase (porcine or recombinant human)

-

This compound

-

Methimazole (as a positive control)

-

Potassium iodide (KI)

-

Hydrogen peroxide (H2O2)

-

Guaiacol or other suitable chromogenic substrate

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and methimazole in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add increasing concentrations of the test compound or methimazole to the reaction buffer.

-

Add purified TPO to each well and incubate for a predetermined time.

-

Initiate the reaction by adding KI, H2O2, and the chromogenic substrate.

-

Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell-Based Assays in Thyrocyte Cell Lines

Utilizing a thyroid cell line (e.g., FRTL-5) allows for the assessment of the compound's effect in a more biologically relevant system.

Objective: To evaluate the impact of this compound on iodide uptake and organification in cultured thyrocytes.

Materials:

-

FRTL-5 cell line

-

Cell culture medium supplemented with thyroid-stimulating hormone (TSH)

-

This compound

-

Radioactive iodide (e.g., ¹²⁵I)

-

Perchlorate (as an inhibitor of iodide uptake)

-

Trichloroacetic acid (TCA)

-

Gamma counter

Procedure (Iodide Organification):

-

Culture FRTL-5 cells to confluence in the presence of TSH.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Incubate the cells with ¹²⁵I for 1-2 hours.

-

Wash the cells to remove unincorporated iodide.

-

Precipitate the proteins with cold TCA.

-

Measure the radioactivity of the TCA-precipitable fraction (representing iodinated proteins) using a gamma counter.

-

A decrease in radioactivity compared to the control indicates inhibition of iodide organification.

The following diagram illustrates a generalized workflow for these in vitro experiments.

Caption: A generalized workflow for the in vitro investigation of the proposed mechanism of action.

Potential for Broader Biological Activity

While the primary hypothesis focuses on antithyroid activity, the imidazole scaffold is known for a diverse range of biological effects. Other imidazole derivatives have been investigated for their potential as anticancer and antimicrobial agents.[6] Therefore, it is plausible that this compound could exhibit other pharmacological activities that warrant investigation.

Conclusion and Future Directions

This compound is a compound with a structural resemblance to the antithyroid drug methimazole, pointing towards a likely mechanism of action involving the inhibition of thyroid peroxidase. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis. Future research should focus on conducting these in vitro assays to determine the compound's potency and cellular effects. Subsequent in vivo studies in animal models of hyperthyroidism would be essential to confirm its therapeutic potential. Furthermore, screening for other potential biological activities could uncover novel applications for this molecule in drug discovery and development. The consistent and high-purity supply of this compound is crucial for the reliability and reproducibility of such research endeavors.[5]

References

- 1. CAS 143122-18-3 | this compound - Synblock [synblock.com]

- 2. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methimazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. nbinno.com [nbinno.com]

- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol: A Technical Guide

Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity and therapeutic targets of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol. However, its close structural similarity to the well-established antithyroid drug methimazole (1-methyl-1H-imidazole-2-thiol) suggests that it may share a similar mechanism of action. This guide, therefore, focuses on the known therapeutic target and pharmacology of methimazole as a potential framework for understanding the activity of its 5-hydroxymethyl derivative.

Introduction

This compound is a heterocyclic organic compound.[1][2][3][4][5] While its direct biological effects are not documented, its core structure is analogous to that of thionamide drugs, a class of compounds known for their antithyroid activity. The most prominent member of this class is methimazole, a cornerstone in the management of hyperthyroidism.[6][7] This document will explore the therapeutic targets of methimazole, presenting a detailed overview of its mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize its activity. This information serves as a foundational guide for researchers investigating the potential therapeutic applications of this compound.

Core Therapeutic Target: Thyroid Peroxidase (TPO)

The primary and well-established therapeutic target of methimazole is Thyroid Peroxidase (TPO).[7][8][9] TPO is a key enzyme in the biosynthesis of thyroid hormones.[8] By inhibiting this enzyme, methimazole effectively reduces the production of thyroxine (T4) and triiodothyronine (T3), the two major thyroid hormones.[6][7]

Mechanism of Action

Methimazole's inhibitory action on TPO disrupts the synthesis of thyroid hormones at multiple steps.[8][10] The drug acts as a suicide inhibitor, being oxidized by the TPO-H₂O₂ system to a reactive species that irreversibly inactivates the enzyme. The key steps in its mechanism are:

-

Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to a more reactive iodine species (I⁰ or I⁺), a crucial first step in hormone synthesis. Methimazole prevents this oxidation.[7][9]

-

Prevention of Organification: It blocks the incorporation of oxidized iodine into the tyrosine residues of thyroglobulin, a large glycoprotein. This process is known as organification.[8][9]

-

Interference with Coupling: Methimazole also inhibits the coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[7][8]

It is important to note that methimazole does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.[7] Consequently, the clinical effects of methimazole become apparent after several weeks, once the existing stores of thyroid hormones are depleted.[7]

Signaling Pathway: Thyroid Hormone Synthesis

The signaling pathway directly affected by methimazole is the thyroid hormone synthesis pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition by methimazole.

Caption: Thyroid hormone synthesis pathway and the site of methimazole inhibition.

Quantitative Data

The inhibitory potency of methimazole on thyroid peroxidase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for methimazole. It is important to note that these values can vary depending on the experimental conditions.

| Compound | TPO Source | Substrate | IC50 (µM) |

| Methimazole | Porcine TPO | Guaiacol | ~30 |

| Methimazole | Rat Thyroid Microsomes | Amplex UltraRed | 1.2 - 2.4 |

Experimental Protocols

While no specific experimental protocols for this compound have been found, standard assays for determining the inhibitory activity of compounds on thyroid peroxidase can be employed. A common method is the in vitro thyroid peroxidase inhibition assay.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)

This protocol describes a colorimetric assay to measure TPO activity by observing the oxidation of guaiacol.

Objective: To determine the IC50 value of a test compound for TPO inhibition.

Materials:

-

Purified TPO (e.g., from porcine thyroid glands)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate buffer (pH 7.4)

-

Test compound and positive control (Methimazole)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and methimazole in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound and methimazole in phosphate buffer.

-

Prepare working solutions of TPO, guaiacol, and H₂O₂ in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

50 µL of phosphate buffer

-

40 µL of the test compound solution (or buffer for control)

-

50 µL of guaiacol solution

-

20 µL of TPO enzyme solution

-

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.

-

Immediately measure the absorbance at 470 nm using a microplate reader. Take readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of TPO inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

The following diagram illustrates the general workflow for a TPO inhibition assay.

Caption: Experimental workflow for a TPO inhibition assay.

Other Potential Biological Activities

While the primary focus is on TPO inhibition, compounds with a mercapto-imidazole core may exhibit other biological activities. For instance, some studies have explored the antioxidant and immunomodulatory effects of methimazole.[10] Additionally, various derivatives of 2-mercapto-imidazoles and related structures have been investigated for antimicrobial and other activities.[11][12] Research into this compound could explore these alternative therapeutic avenues.

Conclusion

In the absence of direct experimental data for this compound, the well-characterized pharmacology of its close structural analog, methimazole, provides a strong foundation for investigating its potential therapeutic targets. The primary target is likely to be thyroid peroxidase, with the compound potentially acting as an inhibitor of thyroid hormone synthesis. The experimental protocols outlined in this guide offer a starting point for the in vitro characterization of its biological activity. Further research is necessary to elucidate the specific molecular interactions and therapeutic potential of this compound.

References

- 1. CAS 143122-18-3 | this compound - Synblock [synblock.com]

- 2. nbinno.com [nbinno.com]

- 3. 143122-18-3|this compound|BLD Pharm [bldpharm.com]

- 4. 143122-18-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [cymitquimica.com]

- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Mechanistic Analysis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectroscopic characteristics of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol (CAS No. 143122-18-3)[1]. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents a predictive analysis based on structurally related molecules, including methimazole and other imidazole derivatives. Furthermore, it outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also visualizes the established signaling pathway of the closely related therapeutic agent, methimazole, to provide a functional context.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2-Mercapto-1-methylimidazole-5-methanol, 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole[1]

-

CAS Number: 143122-18-3[1]

-

Molecular Formula: C₅H₈N₂OS[1]

-

Molecular Weight: 144.19 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of methimazole, imidazole, and molecules containing thiol and primary alcohol functional groups.

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~ 12.0 - 13.0 | Broad Singlet | 1H | Thiol (S-H ) | The thiol proton in similar heterocyclic thiones is often a broad singlet at a high chemical shift. |

| ~ 7.0 - 7.2 | Singlet | 1H | Imidazole Ring (H -4) | The single proton on the imidazole ring is expected in the aromatic region. |

| ~ 4.6 - 4.8 | Singlet | 2H | Methylene (-CH₂ -OH) | Protons on a carbon adjacent to an oxygen and an aromatic ring typically appear in this range. |

| ~ 3.6 - 3.8 | Singlet | 3H | N-Methyl (N-CH₃ ) | The N-methyl group in methimazole appears around 3.6 ppm[2]. |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | Hydroxyl (-OH ) | The hydroxyl proton signal is often broad and its position can vary with concentration and temperature. |

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~ 160 - 165 | C=S (C-2) | The thione carbon in methimazole is found in this region[3]. |

| ~ 135 - 140 | Imidazole Ring (C-5) | The carbon bearing the methanol group. |

| ~ 120 - 125 | Imidazole Ring (C-4) | The carbon with the single proton attached. |

| ~ 55 - 60 | Methylene (-C H₂-OH) | The carbon of the hydroxymethyl group. |

| ~ 30 - 35 | N-Methyl (N-C H₃) | The N-methyl carbon in methimazole appears in this range[3]. |

Table 3: Predicted Infrared (IR) Spectroscopy Data Sample Preparation: KBr Pellet or Thin Solid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| 3200 - 3600 | Broad | O-H Stretch | Characteristic of the hydroxyl group in the methanol moiety. |

| 3000 - 3150 | Medium | C-H Stretch (Aromatic) | From the C-H bond on the imidazole ring. |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) | From the methyl and methylene groups. |

| 2550 - 2600 | Weak | S-H Stretch | Thiol stretching vibrations are typically weak. |

| 1500 - 1600 | Medium-Strong | C=C & C=N Stretch | Ring stretching of the imidazole core. |

| 1100 - 1300 | Strong | C=S Stretch | Thione stretching vibrations. |

| 1000 - 1050 | Strong | C-O Stretch | Characteristic of a primary alcohol. |

Table 4: Predicted Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

| m/z Ratio | Predicted Identity | Predicted Rationale |

| 144 | [M]⁺ | Molecular ion peak. |

| 113 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 98 | [M - CH₂OH - CH₃]⁺ | Subsequent loss of the N-methyl group. |

| 85 | [M - SH - CH₂O]⁺ | Fragmentation involving loss of thiol and formaldehyde. |

| 68 | [C₃H₄N₂]⁺ | Imidazole ring fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover a range of -2 to 15 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride[4].

-

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr)[4].

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[4].

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Record a background spectrum of the clean, empty salt plate.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups in the molecule[5].

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile[6].

-

If using direct infusion, the solution can be introduced directly into the ion source.

-

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI Mode):

-

Introduce the sample into the high-vacuum source where it is vaporized and bombarded with a beam of electrons (typically 70 eV)[7].

-

The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. This information helps to confirm the molecular weight and elucidate the structure of the compound[8].

Signaling Pathway and Mechanism of Action

This compound is a derivative of methimazole, a well-known antithyroid drug. The primary mechanism of action of methimazole is the inhibition of thyroid hormone synthesis[9][10][11]. This provides a likely functional context for its derivatives.

4.1 Inhibition of Thyroid Peroxidase (TPO)

Methimazole's main therapeutic effect comes from its ability to block the enzyme thyroid peroxidase (TPO)[10][11][12]. TPO is essential for two key steps in the synthesis of thyroid hormones (T4 and T3): the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein[10][11]. By inhibiting TPO, methimazole effectively reduces the production of new thyroid hormones, thereby alleviating the symptoms of hyperthyroidism[10][11].

Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.

4.2 Immunomodulatory Effects via IFN-γ Signaling

Beyond its primary role, methimazole also exhibits immunomodulatory and antioxidant properties[9][13]. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway in thyroid cells[13][14]. IFN-γ typically activates the JAK/STAT signaling cascade, leading to the expression of pro-inflammatory molecules like Intercellular Adhesion Molecule-1 (ICAM-1). Methimazole can scavenge hydrogen peroxide (H₂O₂), which is a key signaling molecule in this pathway. By reducing H₂O₂ levels, methimazole inhibits the full activation of STAT1, a critical transcription factor, thereby downregulating the expression of ICAM-1 and exerting an immunomodulatory effect[13].

Caption: Methimazole's Modulation of the IFN-γ Signaling Pathway.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, this guide provides a robust predictive framework for its NMR, IR, and MS characteristics. The detailed protocols offer a standardized approach for the empirical validation of these predictions. Furthermore, the mechanistic insights from its parent compound, methimazole, suggest potential therapeutic pathways that warrant further investigation for this derivative. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related heterocyclic compounds.

References

- 1. CAS 143122-18-3 | this compound - Synblock [synblock.com]

- 2. Methimazole(60-56-0) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. journalijdr.com [journalijdr.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. droracle.ai [droracle.ai]

- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 11. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 13. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

Methodological & Application

Application Notes and Protocols: (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol in Pharmaceutical R&D

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol is a chemical compound structurally related to the well-established antithyroid drug, methimazole (also known as thiamazole).[1][2] Methimazole is a thionamide medication widely used in the management of hyperthyroidism, including Graves' disease.[3][4][5][6] It functions by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[3][4][7][8] Given its structural similarity to methimazole, this compound presents itself as a compound of interest for pharmaceutical research and development, potentially as a novel antithyroid agent, a metabolite of methimazole, or a prodrug with modified pharmacokinetic properties.

These application notes provide an overview of the potential research applications of this compound, drawing upon the extensive knowledge of methimazole's pharmacology. Detailed, adaptable experimental protocols are provided to facilitate the investigation of this compound's biological activity.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 143122-18-3 | [1] |

| Molecular Formula | C5H8N2OS | [1] |

| Molecular Weight | 144.19 g/mol | [1] |

| Synonyms | (1-Methyl-2-sulfanyl-1H-imidazol-5-YL)methanol; 2-Mercapto-1-methylimidazole-5-methanol; 5-(Hydroxymethyl)-2-mercapto-1-methylimidazole | [1] |

Potential Pharmaceutical Applications

-

Novel Antithyroid Drug Discovery: Investigate as a potential new chemical entity for the treatment of hyperthyroidism. The hydroxymethyl group may alter the compound's potency, selectivity, or safety profile compared to methimazole.

-

Metabolite Identification and Characterization: Determine if this compound is a metabolite of methimazole in vivo. Understanding metabolic pathways is crucial for comprehensive drug development.

-

Prodrug Development: The hydroxymethyl group could be a site for esterification or other modifications to create a prodrug of methimazole, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-Activity Relationship (SAR) Studies: Serve as a key compound in SAR studies to understand the molecular requirements for thyroid peroxidase inhibition.

Pharmacology of the Parent Compound: Methimazole

A thorough understanding of methimazole's pharmacology is essential for designing experiments for its 5-hydroxymethyl derivative.

Mechanism of Action

Methimazole inhibits the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by blocking the function of thyroid peroxidase (TPO).[3][4][7][8] TPO is responsible for two critical steps in thyroid hormone synthesis: the oxidation of iodide and the coupling of iodotyrosine residues on thyroglobulin.[3][4][7][8] Methimazole does not inactivate already synthesized and circulating thyroid hormones.[7]

Pharmacokinetics

The pharmacokinetic parameters of methimazole are crucial for designing in vivo studies and for comparing the properties of its derivatives.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Rapidly and almost completely absorbed orally. | [4][7] |

| Distribution | Concentrates in the thyroid gland. | [4][7] |

| Metabolism | Metabolized in the liver. | [4] |

| Elimination Half-Life | Approximately 4 to 6 hours. | [3][4] |

| Excretion | Primarily excreted in the urine as metabolites. | [3][4] |

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the biological activity of this compound.

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the compound's ability to directly inhibit TPO activity.

Principle: TPO, in the presence of a hydrogen peroxide (H₂O₂) generating system, catalyzes the oxidation of a substrate, leading to a measurable signal (e.g., colorimetric or fluorometric). An inhibitor will reduce the rate of this reaction.

Materials:

-

This compound

-

Methimazole (as a positive control)

-

Recombinant human TPO or porcine thyroid microsomes

-

Amplex® UltraRed (AUR) reagent or other suitable substrate

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

Procedure: